












|
REACTION_CXSMILES
|
C([C:5]1[CH:10]=[CH:9][C:8]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:7]([CH2:17]Cl)[C:6]=1[CH2:19]Cl)(C)(C)C.[C:21]([O:24]C)(=O)[CH3:22].O>BrCCBr.C1COCC1>[C:6]([C:14]1[CH:15]=[CH:16][C:11]([C:8]2[CH:9]=[CH:10][CH:5]=[C:6]3[C:7]=2[CH2:17][C:21]([CH3:22])([OH:24])[CH2:19]3)=[CH:12][CH:13]=1)([CH3:19])([CH3:7])[CH3:5]
|


|
Name
|
Mg
|
|
Quantity
|
633 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
tert-butyl-2,3-bis(chloromethyl)biphenyl
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=C(C=C1)C1=CC=CC=C1)CCl)CCl
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
482 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
BrCCBr
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the suspension was stirred vigorously at room temperature for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux until gas evolution
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure and 10 ml of fresh THF
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
|
Type
|
WAIT
|
|
Details
|
was continued overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
the slightly greenish turbid solution obtained
|
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove excess magnesium
|
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate was cooled to −78° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction solution was warmed to 0° C. over a period of 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated under reduced pressure
|
|
Type
|
DISSOLUTION
|
|
Details
|
To dissolve the magnesium salts, 3 ml of concentrated hydrochloric acid
|
|
Type
|
ADDITION
|
|
Details
|
were added
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted with methylene chloride (3×50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was subsequently removed under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The product was purified by column chromatography, with the nonpolar by-products
|
|
Type
|
CUSTOM
|
|
Details
|
being separated off
|
|
Type
|
WASH
|
|
Details
|
the product being eluted with pure dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
giving a yellow product
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1=C2CC(CC2=CC=C1)(O)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |